HQL-79

概要

説明

HQL-79は、ヒトヘマトポエティックプロスタグランジンDシンターゼの選択的で経口活性な阻害剤です。 この酵素は、プロスタグランジンH2をプロスタグランジンD2に変換する役割を担っており、アレルギーや炎症反応において重要な役割を果たしています 。 This compoundは、アレルギーや喘息の治療における潜在的な治療用途について、広範囲にわたって研究されています .

準備方法

合成ルートと反応条件

HQL-79は、テトラゾール環の形成と、ジフェニルメトキシ基をピペリジン環に結合させる一連の化学反応によって合成されます 。合成ルートには、一般的に以下が含まれます。

- 環化反応によるテトラゾール環の形成。

- ジフェニルメトキシ基をピペリジン環に結合させる。

- 最終生成物の精製と特性評価。

工業生産方法

This compoundの工業生産には、実験室環境で使用される合成ルートのスケールアップが含まれます。 これには、最終生成物の高収率と純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます .

化学反応の分析

反応の種類

HQL-79は、以下の化学反応を含むいくつかの種類の化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。

還元: 還元反応は、this compoundに存在する官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体があり、これらはさらなる研究開発に使用できます .

科学研究アプリケーション

This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: ヘマトポエティックプロスタグランジンDシンターゼの阻害を研究するためのツール化合物として使用されます。

生物学: 免疫応答と炎症の調節における役割について調査されています。

医学: 喘息やアレルギー性鼻炎などのアレルギーや炎症性疾患の治療における潜在的な治療用途。

科学的研究の応用

HQL-79 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of hematopoietic prostaglandin D synthase.

Biology: Investigated for its role in modulating immune responses and inflammation.

Medicine: Potential therapeutic applications in treating allergic and inflammatory conditions, such as asthma and allergic rhinitis.

Industry: Used in the development of new anti-inflammatory and anti-allergic drugs

作用機序

HQL-79は、ヒトヘマトポエティックプロスタグランジンDシンターゼを選択的に阻害することでその効果を発揮します。 この酵素は、アレルギーや炎症反応の重要なメディエーターである、プロスタグランジンH2をプロスタグランジンD2に変換する反応を触媒します 。 This compoundは、酵素の触媒部位に結合し、プロスタグランジンD2の生成を阻止し、それにより炎症やアレルギー反応を軽減します .

類似化合物の比較

類似化合物

TFC-007: 同様の抗炎症作用を持つ、別のヘマトポエティックプロスタグランジンDシンターゼ阻害剤。

HPGDS阻害剤I: 研究で使用されている、ヘマトポエティックプロスタグランジンDシンターゼの強力な阻害剤。

This compoundのユニークさ

This compoundは、ヒトヘマトポエティックプロスタグランジンDシンターゼの阻害剤としての高い選択性と効力のためにユニークです。 それは、他のプロスタグランジンシンターゼ、例えばシクロオキシゲナーゼ-1やシクロオキシゲナーゼ-2に対しては、最小限の効果しか示さず、アレルギーや炎症反応におけるプロスタグランジンD2の特定の役割を研究するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

TFC-007: Another inhibitor of hematopoietic prostaglandin D synthase with similar anti-inflammatory properties.

HPGDS inhibitor I: A potent inhibitor of hematopoietic prostaglandin D synthase used in research.

Uniqueness of HQL-79

This compound is unique due to its high selectivity and potency as an inhibitor of human hematopoietic prostaglandin D synthase. It has been shown to have minimal effects on other prostaglandin synthases, such as cyclooxygenase-1 and cyclooxygenase-2, making it a valuable tool for studying the specific role of prostaglandin D2 in allergic and inflammatory responses .

生物活性

HQL-79 is a selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme involved in the synthesis of prostaglandin D2 (PGD2). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory and allergic conditions.

This compound operates primarily by inhibiting the production of PGD2, which is known to play a significant role in various inflammatory processes. The compound exhibits competitive inhibition against PGH2 and non-competitive inhibition against glutathione (GSH) with inhibition constants (Ki) of 5 µM and 3 µM, respectively .

In Vivo Studies

-

Muscle Necrosis Models : In studies involving mdx mice, a model for muscular dystrophy, this compound significantly reduced necrotic muscle volume and inflammatory markers. The treatment resulted in a decrease in CD11b mRNA levels, indicating reduced macrophage infiltration in necrotic tissues .

- Dosage : Mice were administered this compound at 30 mg/kg/day.

- Outcome : At day 4 post-treatment, muscle necrosis was reduced to 70% of the control levels, demonstrating potent anti-inflammatory effects.

- Airway Inflammation : In models of airway inflammation, this compound administration led to a notable decrease in PGD2 production without affecting other prostanoids like PGE2 and PGF2α. This selectivity suggests that this compound could be beneficial in conditions like asthma where PGD2 is implicated .

Anti-inflammatory Effects

This compound has shown promise in various preclinical studies for its anti-inflammatory properties:

- Inhibition of Allergic Responses : The compound has been noted to ameliorate symptoms associated with allergic reactions and asthma by selectively inhibiting PGD2 production .

- Structural Insights : The crystal structure of this compound bound to H-PGDS reveals that it interacts with key amino acids within the enzyme's active site, enhancing our understanding of its inhibitory mechanism .

Summary of Biological Activity Studies

| Study Type | Model Used | Dosage | Key Findings |

|---|---|---|---|

| Muscle Necrosis | mdx Mouse | 30 mg/kg/day | Reduced necrotic muscle volume by 70% at day 4 |

| Airway Inflammation | Wild-type Mice | 30 mg/kg | Decreased PGD2 without affecting PGE2 and PGF2α |

| Allergic Response | Eosinophil Model | 10 μM | Enhanced inhibition of eosinophil activation |

Case Studies

-

Muscle Necrosis Case Study :

- Objective : To evaluate the efficacy of this compound in reducing muscle damage.

- Results : Significant reduction in muscle necrosis and inflammatory cytokines was observed after treatment with this compound compared to vehicle controls.

-

Asthma Model Case Study :

- Objective : To assess the impact of this compound on airway inflammation.

- Results : Treatment led to decreased airway hyperresponsiveness and inflammation markers, indicating potential for asthma management.

特性

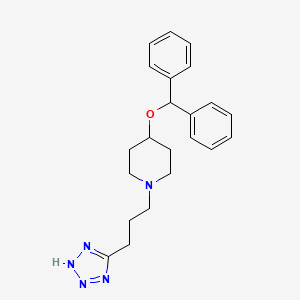

IUPAC Name |

4-benzhydryloxy-1-[3-(2H-tetrazol-5-yl)propyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQGXAHOROZEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424898 | |

| Record name | HQL-79 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162641-16-9 | |

| Record name | HQL-79 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。